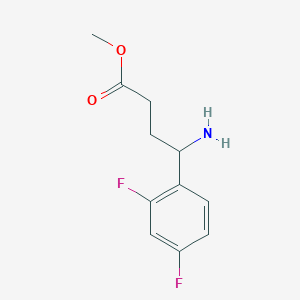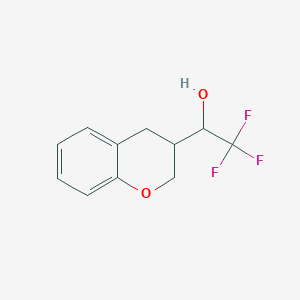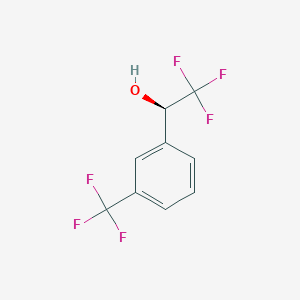
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H8F6O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its use as an intermediate in the synthesis of various pharmaceutical agents, particularly those that act as neurokinin-1 (NK-1) receptor antagonists .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves asymmetric transfer hydrogenation. This process uses a chiral catalyst to reduce a ketone precursor to the desired alcohol with high enantiomeric purity . The reaction conditions often include the use of a ruthenium-based catalyst and a hydrogen donor such as isopropanol under mild temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl halides.
Applications De Recherche Scientifique
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and chiral recognition processes.
Industry: In the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through its role as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These antagonists work by blocking the action of substance P, a neuropeptide involved in the transmission of pain and the induction of vomiting . The molecular targets include the NK-1 receptors, which are G-protein-coupled receptors found in the central and peripheral nervous systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Another chiral alcohol with similar applications in pharmaceutical synthesis.
®-2-Amino-1-(3-(trifluoromethyl)phenyl)ethanol: Used in the synthesis of different therapeutic agents.
Uniqueness
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific chiral configuration and its role as a key intermediate in the synthesis of NK-1 receptor antagonists. Its high enantiomeric purity and specific functional groups make it particularly valuable in the development of pharmaceuticals with targeted biological activity .
Propriétés
Formule moléculaire |
C9H6F6O |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m1/s1 |
Clé InChI |
BSMNENKVFMPEGA-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


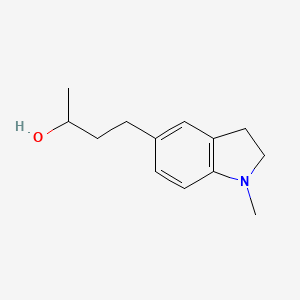

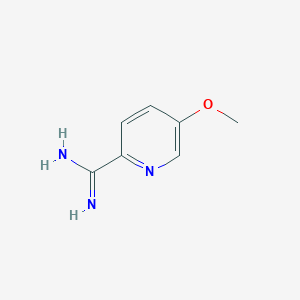
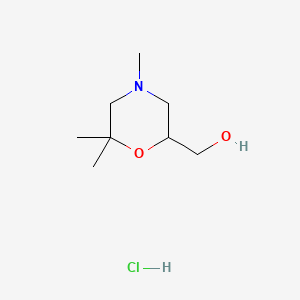
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
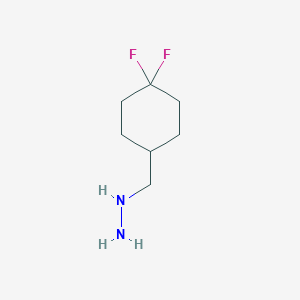
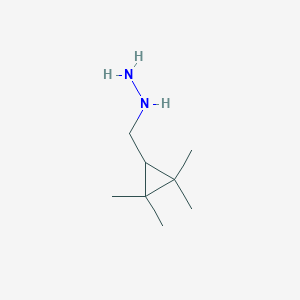
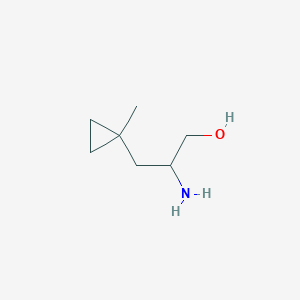

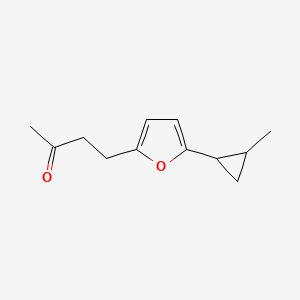
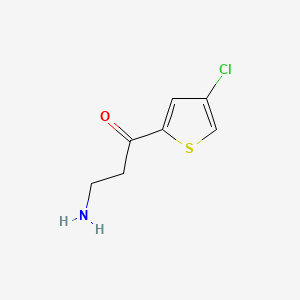
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
